molecular formula C5H11NaO7P B1144722 CID 87357744 CAS No. 102916-66-5

CID 87357744

Cat. No.: B1144722
CAS No.: 102916-66-5
M. Wt: 237.10 g/mol
InChI Key: ZRNGXBHWCWMPOF-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Physical Properties

Property Value Reference
Molecular Formula C₅H₁₀NaO₇P
Molecular Weight 236.09 g/mol
Chemical Abstracts Service Number 102916-66-5
International Union of Pure and Applied Chemistry Name sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
Stereochemical Configuration (2R,3S)

The stereochemical configuration significantly influences the compound's interaction with biological systems, particularly enzymatic recognition and binding affinity. Enzymes such as 2-deoxy-D-ribose-5-phosphate aldolase demonstrate remarkable specificity for the (2R,3S) configuration, as evidenced by crystallographic studies of enzyme-substrate complexes. This stereospecificity underlies the compound's role in metabolic pathways and its potential applications in biotechnological processes.

Properties

CAS No.

102916-66-5

Molecular Formula

C5H11NaO7P

Molecular Weight

237.10 g/mol

IUPAC Name

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate

InChI

InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/t4-,5+;/m0./s1

InChI Key

ZRNGXBHWCWMPOF-UYXJWNHNSA-N

Synonyms

2-Deoxy-D-erythro-pentose 5-(Dihydrogen Phosphate) Disodium Salt

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in an aqueous medium at 50–70°C for 4–8 hours, yielding the target compound with >75% efficiency. The elevated temperature accelerates phosphorylation while minimizing side reactions such as oxidation or epimerization. Sodium hydrogen phosphate serves as both a phosphate donor and buffer, maintaining a pH of 7.5–8.5 to stabilize the intermediate.

Enzymatic Synthesis Using 2-Deoxyribose-5-Phosphate Aldolase (DERA)

Enzymatic methods dominate industrial-scale production due to higher stereoselectivity and milder reaction conditions. DERA catalyzes the reversible aldol condensation of glyceraldehyde 3-phosphate (GAP) and acetaldehyde to form 2-deoxyribose 5-phosphate.

Microbial Catalysis

Whole-cell systems employing Escherichia coli or Bacillus subtilis expressing DERA and triose-phosphate isomerase (TPI) are preferred. Key steps include:

  • Substrate Preparation : GAP is generated in situ via TPI-catalyzed isomerization of dihydroxyacetone phosphate (DHAP).

  • Aldol Condensation : DERA mediates the reaction between GAP and acetaldehyde in Tris-HCl buffer (pH 9.0, 200 mM) at 37°C.

  • Product Isolation : Ultrafiltration and ion-exchange chromatography remove proteins and salts, achieving >90% purity.

Reaction Optimization

  • pH and Buffer : Optimal activity occurs at pH 8.5–9.5, with Tris-HCl outperforming phosphate buffers due to better enzyme stability.

  • Substrate Concentration : A 3:1 molar ratio of acetaldehyde to GAP maximizes yield (85–92%) while minimizing byproducts.

  • Cell Loading : A 10–15% (w/v) cell concentration balances reaction rate and viscosity.

Comparative Analysis of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield60–75%85–92%
Reaction Time4–8 hours2–6 hours
Temperature50–70°C37°C
StereoselectivityModerateHigh
ScalabilityLimited by purificationIndustrial-scale feasible
Environmental ImpactHigh solvent wasteLow waste generation

Enzymatic methods excel in efficiency and sustainability but require genetically engineered strains. Chemical synthesis remains relevant for small-scale production where enzyme costs are prohibitive.

Critical Factors in Process Optimization

Phosphate Stability

Phosphatase contamination in microbial systems can hydrolyze the phosphate group, reducing yields. Strains lacking phosphatase activity (e.g., E. coli BL21 ΔphoA) are essential for enzymatic synthesis.

Substrate Purity

GAP and DHAP must be ≥95% pure to prevent side reactions. HPLC monitoring ensures real-time quality control during enzymatic reactions.

Downstream Processing

Ion-exchange chromatography (IEC) using DEAE-Sepharose effectively separates the compound from proteins and unreacted substrates. Ethanol precipitation further enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

Biochemical Applications

Enzymatic Substrate
Sodium [(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate serves as a substrate for various enzymes, particularly the enzyme 2-deoxyribose-5-phosphate aldolase (DERA). DERA catalyzes reversible aldol condensation reactions without requiring cofactors, making it a valuable tool in synthetic organic chemistry and metabolic engineering .

Metabolic Pathway Studies
This compound plays a crucial role in the metabolic pathways involving nucleotides and nucleic acids. Its involvement in the synthesis of nucleotides makes it essential for studying DNA and RNA metabolism. Research has shown that the substrate's interactions with enzymes can lead to insights into nucleotide biosynthesis and regulation .

Therapeutic Potential

Cancer Research
Recent studies have indicated that sodium [(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate may have selective cytotoxic effects on certain cancer cells. For example, hydrogen phosphate (HPO₄²⁻) has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) while sparing normal immune cells. This selectivity suggests potential therapeutic applications in cancer treatment .

Phosphate Regulation in Health
The compound's role in phosphate metabolism is critical for understanding various health conditions related to phosphate imbalance. Studies have explored how sodium phosphate can influence serum phosphate levels and its implications for renal health and disease management .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Cancer Cell DeathInduced apoptosis in MDA-MB-231 cells through alkaline pH changes; minimal toxicity to immune cells.
Phosphate NephropathyInvestigated acute renal failure associated with sodium phosphate administration; highlighted the need for careful dosage management.
Enzyme ActivityDemonstrated that sodium [(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate acts as an effective substrate for DERA, facilitating organic synthesis reactions.

Mechanism of Action

The mechanism by which sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The dihydroxy and ketone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydrogen phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling and energy transfer processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

(a) (2S)-2,3,3-Trihydroxy-4-oxopentyl Dihydrogen Phosphate (CAS: D5X)
  • Structure : Similar pentyl backbone but differs in stereochemistry (C2S configuration) and an additional hydroxyl group at C3 .
  • Applications : Less studied in metabolic pathways compared to the target compound.
(b) (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexyl Dihydrogen Phosphate
  • Structure : Hexyl chain with four hydroxyl groups and a terminal ketone .
  • Comparison : The extended carbon chain and additional hydroxyl groups may enhance metal chelation but reduce membrane permeability compared to the pentyl-based target compound .

Functional Analogs

(a) Adenosine 5'-Monophosphate Sodium Salt (CAS: 149022-20-8)
  • Structure : Contains a purine ring (adenine) linked to a ribose-phosphate backbone .
  • Functional Role : Direct precursor in RNA synthesis, unlike the target compound, which participates in deoxyribose metabolism.
  • Solubility : Higher molecular weight (369.21 g/mol) but comparable aqueous solubility due to the sodium counterion .
(b) Cytidine-5'-Diphosphate Sodium Salt (CAS: PT101900)
  • Structure : Pyrimidine (cytosine) attached to a ribose-diphosphate group .
  • Comparison: The diphosphate moiety enables energy transfer (e.g., in lipid biosynthesis), whereas the target compound’s monophosphate group is primarily structural .

Physicochemical Properties and Stability

Property Target Compound (2S)-2,3,3-Trihydroxy-4-oxopentyl Phosphate Adenosine 5'-Monophosphate
Molecular Weight 252.10 g/mol 230.11 g/mol 369.21 g/mol
Solubility in Water High Very High High
Thermal Stability Stable ≤100°C Decomposes at ~80°C Stable ≤90°C
Key Functional Groups 2-OH, 3-OH, 5-oxo 2-OH, 3-OH (two), 4-oxo Purine, ribose, phosphate

Notes:

  • The sodium salt form of the target compound improves stability in neutral pH, whereas non-salt analogs (e.g., ) may require refrigeration .
  • Nucleotide analogs (–17) exhibit lower thermal stability due to sensitive glycosidic bonds .

Target Compound

  • Metabolic Role : Intermediate in the biosynthesis of deoxyribonucleotides and NADPH .
  • Industrial Use : Used in cell culture media and as a substrate for enzymatic assays.

Comparison with Similar Compounds

  • Nucleotide Derivatives (–17) : Applied in PCR and molecular biology (e.g., 2'-deoxyuridine-5'-triphosphate trisodium salt in DNA synthesis) .
  • Dipotassium Phosphate () : Buffering agent in food and pharmaceuticals, lacking the biochemical specificity of the target compound .

Biological Activity

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a sodium ion paired with a hydrogen phosphate group, which is bonded to a (2R,3S)-2,3-dihydroxy-5-oxopentyl moiety. Its molecular formula is C5H10NaO7PC_5H_{10}NaO_7P with a molecular weight of 213.10 g/mol . The unique stereochemistry and functional groups present in this compound allow it to participate in various biochemical processes.

Biological Activity

1. Mechanisms of Action

Research indicates that sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can act as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with biological molecules makes it a candidate for therapeutic applications .

2. Effects on Cancer Cells

A significant study explored the effects of hydrogen phosphate (HPO₄²⁻) on triple-negative breast cancer cells (MDA-MB-231). The findings revealed that HPO₄²⁻ induces cell death primarily through apoptosis while sparing immune cells (THP-1) from similar effects. This selective toxicity is attributed to the alkaline pH induced by HPO₄²⁻, which hampers phosphate transport into cancer cells .

Concentration (mM)MDA-MB-231 Cell Viability (%)THP-1 Cell Viability (%)
5~80~100
10~70~100
20~50~95
40~30~90

This table summarizes the viability of MDA-MB-231 and THP-1 cells after treatment with varying concentrations of sodium hydrogen phosphate.

3. Apoptosis and Necrosis Induction

The study further demonstrated that at higher concentrations (20 mM and 40 mM), sodium hydrogen phosphate led to both necrosis and apoptosis in MDA-MB-231 cells, with apoptosis being the more prominent mechanism of cell death .

Case Studies

Case Study: Selective Induction of Cell Death

A recent investigation highlighted the potential of HPO₄²⁻ as a therapeutic agent for triple-negative breast cancer. The study emphasized that while traditional treatments often harm surrounding healthy tissues, HPO₄²⁻ selectively targets cancer cells, making it a promising candidate for future therapies .

Research Findings

Research has shown that sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can be utilized in various scientific fields:

  • Chemistry : As a building block in synthesizing more complex molecules.
  • Biology : As a biochemical probe for studying metabolic pathways.
  • Medicine : Potential therapeutic applications due to interaction with biological molecules.
  • Industry : Used in producing specialty chemicals and materials .

Q & A

Q. How can sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate be optimized as a buffer in chromatographic separations?

Methodological Answer: To prepare a mobile phase for HPLC or similar techniques, dissolve the compound in ultrapure water (e.g., 6.9 g in 900 mL) and adjust the pH to 6.5 ± 0.05 using 5 M NaOH. Filter through a 0.22 µm membrane to remove particulates. Validate buffering capacity by testing retention time reproducibility across pH 6.0–7.0. Adjust ionic strength with NaCl if necessary to resolve peak tailing .

Q. What role does this compound play in maintaining pH stability in cell culture media?

Methodological Answer: As a buffering agent, it stabilizes extracellular pH by neutralizing metabolic acids. For mammalian cell cultures, incorporate 1–10 mM concentrations into media formulations. Pre-test biocompatibility by comparing cell viability (via MTT assay) against alternative buffers like HEPES. Ensure osmolality remains within 280–320 mOsm/kg using an osmometer .

Q. How is this sodium phosphate derivative utilized in spectrophotometric phosphate quantification?

Methodological Answer: In colorimetric assays (e.g., molybdenum-blue method), use the compound as a phosphate standard. Prepare a calibration curve (0–100 µM) by acidifying samples with 1 M H₂SO₄, adding ammonium molybdate, and measuring absorbance at 820 nm. Adjust sample pH to 6–7 beforehand to avoid interference from extreme acidity/alkalinity .

Advanced Research Questions

Q. How can stereochemical purity of the (2R,3S) isomer impact enzymatic activity assays?

Methodological Answer: Stereoisomerism influences substrate binding in kinases or phosphatases. Synthesize enantiomerically pure material via asymmetric catalysis (e.g., Sharpless dihydroxylation) and confirm purity using chiral HPLC or NMR (e.g., NOESY for spatial configuration). Compare kinetic parameters (Km, Vmax) between enantiomers in enzyme assays to identify stereospecific effects .

Q. What strategies resolve discrepancies in NMR data caused by dynamic stereochemical interconversion?

Methodological Answer: At room temperature, hydroxyl and phosphate groups may exhibit tautomerism, broadening NMR peaks. Acquire spectra at low temperatures (e.g., –40°C in D₂O/CD₃CN) to "freeze" conformers. Use ¹H-³¹P HMQC for correlation analysis. If ambiguity persists, derivatize with acetyl groups to stabilize the structure .

Q. How can hydration state inconsistencies during synthesis affect experimental reproducibility?

Methodological Answer: Anhydrous vs. hydrated forms (e.g., dihydrate, dodecahydrate) alter molarity. Characterize batches via thermogravimetric analysis (TGA) to quantify water content. For synthesis, control humidity (<10% RH) and validate stoichiometry using Karl Fischer titration. Pre-dry reagents at 105°C for 4 hours before use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.